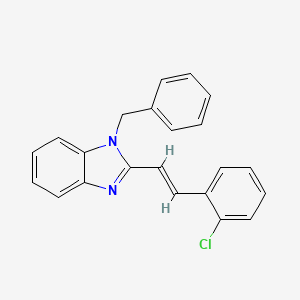

1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

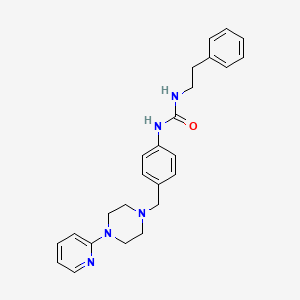

Overview

Description

Scientific Research Applications

Heterocyclic Chemistry and Properties

Benzimidazole derivatives, including structures similar to "1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole", play a significant role in heterocyclic chemistry due to their varied properties and applications. These compounds exhibit a range of biological and electrochemical activities, making them subjects of interest for developing novel therapeutic agents and materials with unique properties. Research has focused on the synthesis, characterization, and application of these compounds in different areas, highlighting their versatility and potential for innovation (Boča, Jameson, & Linert, 2011).

Anticancer Potential

A significant body of research has explored benzimidazole derivatives as anticancer agents. These compounds are investigated for their ability to inhibit cancer cell growth through various mechanisms, such as intercalation into DNA, acting as alkylating agents, and inhibiting critical proteins involved in cancer cell proliferation. The structural diversity of benzimidazole compounds allows for the design of derivatives with targeted anticancer activities, showing promise for the development of new cancer therapies (Akhtar et al., 2019).

Therapeutic Applications

Beyond their anticancer properties, benzimidazole derivatives are recognized for a broad spectrum of therapeutic applications. These include antimicrobial, antiviral, antiparasitic, antihypertensive, and central nervous system (CNS) activities. The core benzimidazole structure is a key component in various drugs, highlighting the importance of these compounds in pharmaceutical development. The therapeutic potential of benzimidazole derivatives is attributed to their ability to interact with biological targets effectively, offering opportunities for the development of new drugs across a range of conditions (Babbar, Swikriti, & Arora, 2020).

Optoelectronic Materials

The application of benzimidazole derivatives extends into the field of optoelectronic materials. These compounds, due to their electronic properties and structural flexibility, are investigated for their potential in developing luminescent materials, organic light-emitting diodes (OLEDs), and other electronic devices. The integration of benzimidazole structures into optoelectronic materials demonstrates the versatility of these compounds beyond biological applications, offering new pathways for technological advancements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-benzyl-2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-19-11-5-4-10-18(19)14-15-22-24-20-12-6-7-13-21(20)25(22)16-17-8-2-1-3-9-17/h1-15H,16H2/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKCVSVRDTUOQS-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)

![2-[(2-chlorophenyl)sulfanyl]-N-(3-fluoro-4-morpholinophenyl)acetamide](/img/structure/B2476704.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2476708.png)

![ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2476712.png)

![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B2476713.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2476717.png)

![7-Chloro-1-methyl-1h-imidazo[4,5-b]pyridine](/img/structure/B2476718.png)